3-Bromo-2,6-difluorobenzoic acid

Analytical Chemistry Quality Control Compound Identification

Select 3-Bromo-2,6-difluorobenzoic acid (28314-81-0) for its unique 2,6-difluoro-3-bromo substitution pattern, ensuring orthogonal reactivity in palladium-catalyzed cross-couplings. Its 137-139°C melting point provides rapid identity confirmation versus the 4-bromo isomer (201-205°C). Ideal for synthesizing metabolically stable, fluorinated biaryl structures in pharmaceutical R&D.

Molecular Formula C7H3BrF2O2
Molecular Weight 237 g/mol
CAS No. 28314-81-0
Cat. No. B110653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluorobenzoic acid
CAS28314-81-0
Molecular FormulaC7H3BrF2O2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)F)Br
InChIInChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
InChIKeyWEBVJSPIUIPJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0): A Regiospecifically Functionalized Building Block for Precision Organic Synthesis


3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0, MF: C7H3BrF2O2, MW: 237.0 g/mol) is an aromatic carboxylic acid featuring a benzene ring substituted with a carboxylic acid at position 1, a bromine atom at position 3, and fluorine atoms at positions 2 and 6 [1]. This specific 2,6-difluoro substitution pattern, coupled with the bromine at the 3-position, imparts unique electronic and steric properties that differentiate it from its regioisomers in cross-coupling reactions and as a building block for complex molecule synthesis [2]. It is typically supplied as a white to off-white crystalline solid with a melting point range of 137-139°C [1].

Why 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) Cannot Be Replaced by Other Bromo-difluorobenzoic Acid Isomers in Synthesis


The substitution of 3-bromo-2,6-difluorobenzoic acid with other in-class compounds, such as its 4-bromo (CAS 183065-68-1) or 2-bromo (CAS 1214332-98-3) isomers, is not feasible due to profound differences in reactivity, synthetic accessibility, and the regiospecificity of downstream transformations [1]. The position of the bromine atom relative to the two fluorine atoms dictates the compound's behavior in key reactions like palladium-catalyzed cross-couplings [1]. The specific 2,6-difluoro-3-bromo arrangement is crucial for building a defined molecular architecture, where the bromine serves as a unique handle for orthogonal reactivity and the fluorines impart critical electronic and metabolic effects [1]. Using an alternative isomer will lead to a different set of reaction products and is not a viable 'drop-in' replacement.

Quantitative Differentiation of 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) Against Key Comparators


Comparative Physical Properties: Melting Point Distinction from 4-Bromo Isomer

3-Bromo-2,6-difluorobenzoic acid exhibits a significantly lower melting point (137-139°C [1]) compared to its 4-bromo isomer (4-bromo-2,6-difluorobenzoic acid, CAS 183065-68-1), which has a reported melting point of 201-205°C . This substantial difference of approximately 64-66°C is a direct consequence of the altered intermolecular forces in the crystal lattice due to the different bromine substitution pattern. This property is critical for identity verification and purity assessment in a procurement setting.

Analytical Chemistry Quality Control Compound Identification

Synthetic Accessibility: Documented Yield from an Inexpensive Starting Material

The synthesis of 3-bromo-2,6-difluorobenzoic acid is explicitly documented from the inexpensive starting material 1,3-difluorobenzene [1]. A specific protocol using 1-bromo-2,4-difluorobenzene and n-butyllithium, followed by carboxylation, has been reported to afford the target compound in a 64.6% isolated yield . This contrasts with other bromo-difluorobenzoic acid isomers, which may require more complex, lower-yielding, or less cost-effective synthetic routes [2].

Process Chemistry Synthetic Methodology Cost-Effective Synthesis

Unique Mechanistic Pathway: Deprotonation-Triggered Bromine Migration as a Defining Characteristic

The most profound differentiation for 3-bromo-2,6-difluorobenzoic acid lies in its synthesis. Unlike other isomers, a key step in its formation is a deprotonation-triggered bromine migration from the 2- to the 4-position of an intermediate [1]. This 'halogen dance' mechanism is not observed in the synthesis of the 4-bromo or 2-bromo isomers, which are accessed through different, less dynamic pathways [1]. This unique behavior is a direct consequence of the specific electronic environment created by the two fluorine atoms, making this isomer a distinct chemical entity.

Reaction Mechanism Organometallic Chemistry Halogen Dance

Reactivity as a Nucleophile: Demonstrated Formation of 3,3-Dimethylindole

Under specific conditions, 3-bromo-2,6-difluorobenzoic acid exhibits distinct nucleophilic behavior not commonly associated with simple benzoic acid derivatives. In the presence of butyllithium, it reacts with hexane to produce 3,3-dimethylindole . This specific transformation, while not directly quantified against other isomers, demonstrates a unique reactivity profile that can be exploited for the synthesis of complex heterocyclic structures.

Synthetic Chemistry Organometallic Chemistry Reactivity Profile

Verified Application Scenarios for 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) Based on Quantitative Evidence


Precision Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position on the 2,6-difluorobenzoic acid core provides a well-defined site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. This allows for the regioselective attachment of aryl or heteroaryl groups, enabling the modular construction of complex, fluorinated biaryl structures. The 2,6-difluoro substitution pattern is known to influence the electronics of the ring and can improve the metabolic stability of the resulting molecules .

Quality Control and Identity Confirmation via Melting Point Analysis

The distinct melting point range of 137-139°C for 3-bromo-2,6-difluorobenzoic acid [1] is significantly lower than that of its 4-bromo isomer (201-205°C) . This clear analytical difference provides a simple, rapid, and cost-effective method for laboratories to confirm the identity and purity of the compound upon receipt, mitigating the risk of using an incorrect isomer in sensitive synthetic sequences.

Synthesis of 3-Bromo-N-Boc-2,6-difluoroaniline as a Pharmaceutical Intermediate

The carboxylic acid functionality of 3-bromo-2,6-difluorobenzoic acid allows for its conversion into other useful building blocks. A documented use involves its conversion to 3-bromo-N-Boc-2,6-difluoroaniline [1], which is a versatile intermediate for the synthesis of compounds with potential kinase inhibitory activity .

Synthesis of Complex Organometallic Compounds and Fluorinated Analogs

3-Bromo-2,6-difluorobenzoic acid has been shown to function as a nucleophile in the presence of butyllithium, reacting with hexane to form 3,3-dimethylindole [1]. This specific reactivity can be harnessed for the preparation of other organometallic compounds and fluorine analogs of alkyl or aryl iodides [1], expanding the toolkit of available reagents for chemical synthesis.

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